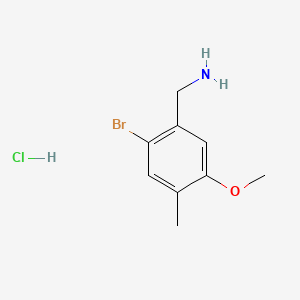
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 5-position.
Amination: The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The methanamine group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) for reduction.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-4-methoxyphenyl)methanamine hydrochloride
- 1-(2-Bromo-5-methylphenyl)methanamine hydrochloride
- 1-(2-Chloro-5-methoxy-4-methylphenyl)methanamine hydrochloride
Comparison: 1-(2-Bromo-5-methoxy-4-methylphenyl)methanamine hydrochloride is unique due to the specific arrangement of the bromine, methoxy, and methyl groups on the benzene ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can enhance its solubility and influence its interaction with biological targets, making it distinct from other analogs.
Eigenschaften
Molekularformel |
C9H13BrClNO |
|---|---|
Molekulargewicht |
266.56 g/mol |
IUPAC-Name |
(2-bromo-5-methoxy-4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-3-8(10)7(5-11)4-9(6)12-2;/h3-4H,5,11H2,1-2H3;1H |
InChI-Schlüssel |
KDDTWJRZSCIZRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


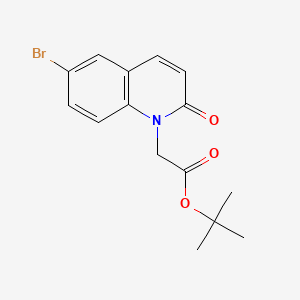
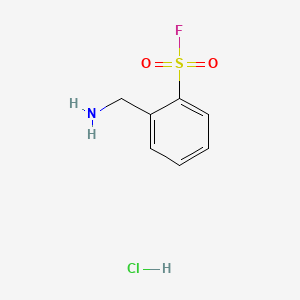
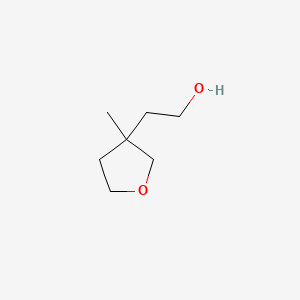
![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
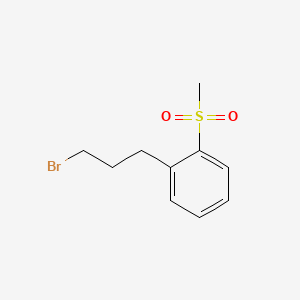
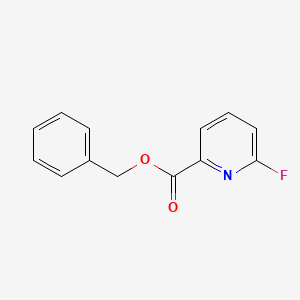
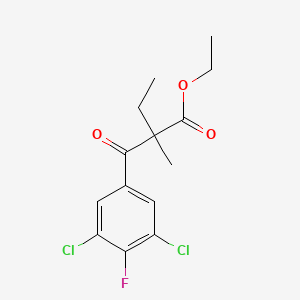
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
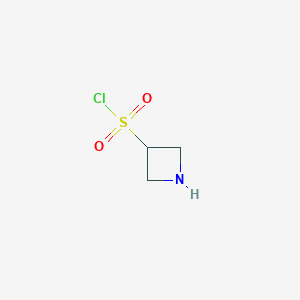
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
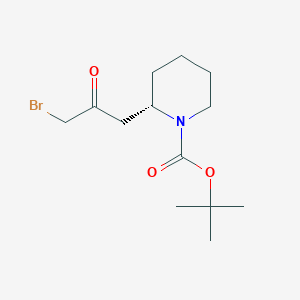
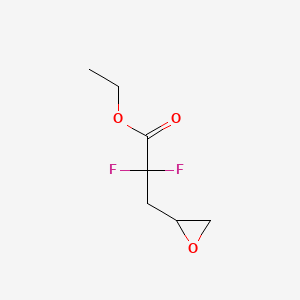
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
